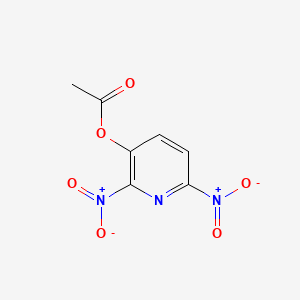

3-Acetoxy-2,6-dinitropyridine

描述

Structure

3D Structure

属性

CAS 编号 |

35666-27-4 |

|---|---|

分子式 |

C7H5N3O6 |

分子量 |

227.13 g/mol |

IUPAC 名称 |

(2,6-dinitropyridin-3-yl) acetate |

InChI |

InChI=1S/C7H5N3O6/c1-4(11)16-5-2-3-6(9(12)13)8-7(5)10(14)15/h2-3H,1H3 |

InChI 键 |

ORBRXVAYODLQOU-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(N=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

CC(=O)OC1=C(N=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

其他CAS编号 |

35666-27-4 |

同义词 |

3-acetoxy-2,6-dinitropyridine |

产品来源 |

United States |

Mechanistic Investigations of 3 Acetoxy 2,6 Dinitropyridine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. byjus.com For pyridine (B92270) derivatives like 3-acetoxy-2,6-dinitropyridine, this pathway is of particular importance.

Reactivity of Activated Pyridine Positions towards Nucleophiles

The pyridine ring, being electron-deficient compared to benzene (B151609), is inherently more susceptible to nucleophilic attack. gcwgandhinagar.comimperial.ac.uk The positions most prone to nucleophilic attack on the pyridine ring are the α (C2/C6) and γ (C4) positions. gcwgandhinagar.comimperial.ac.uk In this compound, the presence of two powerful electron-withdrawing nitro groups at the 2- and 6-positions significantly activates these positions towards nucleophilic attack. ontosight.ai This activation makes the carbon atoms at these positions highly electrophilic. researchgate.net

The attack of a nucleophile on the electron-deficient carbon of the dinitropyridine ring is a key step in the SNAr mechanism. researchgate.net The regioselectivity of this attack can be influenced by the substituents on the pyridine ring. For instance, a bulky group at the 3-position can sterically hinder attack at the C2 and C4 positions, thereby directing the nucleophile to the C6 position. mdpi.com In the case of this compound, while the acetoxy group is at the 3-position, the primary sites for nucleophilic attack are the nitro-activated 2- and 6-positions.

Influence of the Nitro Groups on SNAr Reaction Kinetics and Thermodynamics

The two nitro groups at the 2- and 6-positions of this compound play a critical role in the kinetics and thermodynamics of SNAr reactions. These electron-withdrawing groups are essential for activating the pyridine ring towards nucleophilic substitution. byjus.compressbooks.pubyoutube.com

Kinetics: The presence of nitro groups significantly accelerates the rate of SNAr reactions. pressbooks.pubmasterorganicchemistry.com They achieve this by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex, which is formed during the reaction. youtube.commasterorganicchemistry.comdiva-portal.org This stabilization lowers the activation energy of the reaction, making it proceed more readily. researchgate.net The more nitro groups present, the faster the reaction tends to occur, often at lower temperatures. pressbooks.pub Computational studies on related dinitropyridine systems have shown that the electron-withdrawing nature of the nitro groups stabilizes the transition state, leading to lower activation barriers. researchgate.net

Thermodynamics: The powerful electron-withdrawing capacity of the nitro groups makes the SNAr reaction with nucleophiles energetically favorable. researchgate.net This is because the nitro groups effectively delocalize the negative charge in the transition state and the final product, leading to greater stability. scirp.org Studies on similar dinitropyridine derivatives have shown that the substitution of a leaving group by a nucleophile is an exergonic process, meaning the products are more stable than the reactants. researchgate.net This thermodynamic driving force contributes to the high efficiency of SNAr reactions in these systems.

Role of the Pyridine Nitrogen in Facilitating SNAr Processes

During an SNAr reaction, the pyridine nitrogen can help to stabilize the negatively charged intermediate through resonance. The lone pair of electrons on the nitrogen is not involved in the aromatic π-system and is located in an sp2 hybrid orbital in the plane of the ring. imperial.ac.uk This allows the nitrogen to accommodate a negative charge during the formation of the Meisenheimer complex, thereby facilitating the reaction. The ability of the ring nitrogen to delocalize the negative charge is a key factor in the enhanced reactivity of pyridine derivatives in SNAr reactions. scirp.org

Transformations Involving the Acetoxy Functional Group

The acetoxy group at the 3-position of 2,6-dinitropyridine (B1320792) can also undergo various chemical transformations, most notably hydrolysis and acyl transfer reactions.

Hydrolytic Cleavage Mechanisms and Catalytic Enhancements

The hydrolysis of the ester linkage in the acetoxy group results in the formation of 3-hydroxy-2,6-dinitropyridine and acetic acid. This reaction can be catalyzed by both acids and bases. wikipedia.org

Under basic conditions, the hydrolysis typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses to yield the products. researchgate.net The rate of this hydrolysis can be significantly influenced by the reaction environment. For instance, cationic micelles have been shown to enhance the rate of hydrolysis of similar ester compounds. researchgate.net

Enzymatic catalysis of the hydrolysis of this compound has also been demonstrated. Bovine carbonic anhydrase has been found to be a powerful catalyst for the hydrolysis of this compound, following Michaelis-Menten kinetics. researchgate.net The pH of the solution plays a crucial role in the catalytic activity, with the esterase activity increasing significantly at higher pH values. researchgate.net For this compound, the inflection point of the pH-activity profile is around pH 7.4. researchgate.net

| Catalyst | pH | Ki (M) |

| Acetazolamide | 7.47 | 2.0 x 10⁻⁸ |

Data on the inhibition of bovine carbonic anhydrase catalyzed hydrolysis of this compound. researchgate.net

Transesterification and Other Acyl Transfer Reactions

Transesterification is a process where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by acids or bases. masterorganicchemistry.com In the context of this compound, the acetoxy group can be transferred to another alcohol.

The mechanism of base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then eliminates the original alcohol. masterorganicchemistry.com Acid-catalyzed transesterification follows a different pathway involving protonation of the carbonyl oxygen. masterorganicchemistry.com

The acetoxy group can also participate in other acyl transfer reactions. These reactions involve the transfer of the acetyl group to a nucleophile other than an alcohol, such as an amine (aminolysis). organic-chemistry.org The 1,2,4-triazole (B32235) anion has been shown to be an effective catalyst for such acyl transfer reactions. organic-chemistry.org These reactions are valuable for synthesizing new derivatives and modifying the properties of the parent compound.

Reduction Chemistry of Nitro Groups

The reduction of the nitro groups on the this compound scaffold is a critical transformation for accessing a variety of amino-substituted pyridines. The presence of two nitro groups allows for the possibility of either partial (chemoselective) or complete reduction, leading to monoamino or diamino products, respectively.

Chemoselective Reduction Strategies for Polynitropyridines

Chemoselective reduction of one nitro group in a polynitroaromatic compound is a challenging yet valuable synthetic operation. For polynitropyridines like this compound, achieving such selectivity allows for the stepwise functionalization of the molecule. Various strategies have been developed for the selective reduction of dinitroarenes to their corresponding nitroanilines, which are applicable to the pyridine series. organic-chemistry.org

The choice of reducing agent and reaction conditions is paramount in controlling the extent of reduction. Metal-free reduction systems have gained prominence due to their mildness and high selectivity. One such system employs tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant with 4,4'-bipyridine (B149096) as an organocatalyst, which can rapidly and selectively reduce a single nitro group at room temperature while leaving other sensitive functional groups untouched. nih.govorganic-chemistry.org Another metal-free approach uses the combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide (KOtBu) in isopropanol, which also shows excellent chemoselectivity for reducing aromatic nitro compounds to amines. organic-chemistry.org

Catalytic hydrogenation methods can also be fine-tuned for selectivity. Palladium on carbon (Pd/C) is a common catalyst, and its selectivity can be modulated. For instance, using Pd/C with triethylsilane as a hydrogen transfer agent can favor mono-reduction. organic-chemistry.org Specialized palladium catalysts, such as Pd supported on silk fibroin (Pd/Fib) or ethylenediamine-modified Pd/C (Pd/C(en)), have been developed to control activity and enhance chemoselectivity, allowing for the targeted reduction of a nitro group in the presence of other reducible functionalities. fujifilm.com Furthermore, enzymatic reductions, for example using nitroreductases, can exhibit high chemoselectivity, reducing a nitro group to a hydroxylamino group, which can then be further transformed. nih.gov

The introduction of an electron-donating amino group following the reduction of the first nitro group can electronically deactivate the ring towards further reduction, which may inherently aid in achieving mono-reduction under carefully controlled conditions. nih.gov

Table 1: Selected Chemoselective Reduction Methods for Aromatic Nitro Compounds

| Reagent/Catalyst System | Solvent | Key Features |

|---|---|---|

| Tetrahydroxydiboron / 4,4'-Bipyridine | DMF | Metal-free; rapid reaction at room temperature; highly chemoselective. nih.govorganic-chemistry.org |

| B₂pin₂ / KOtBu | Isopropanol | Metal-free; tolerates various functional groups. organic-chemistry.org |

| Pd/C / Triethylsilane | N/A | Catalytic transfer hydrogenation; offers an alternative to H₂ gas. organic-chemistry.org |

| HSiCl₃ / Tertiary Amine | N/A | Mild, metal-free reduction of aromatic and aliphatic nitro groups. organic-chemistry.org |

Formation of Mono- and Diamino-Substituted Pyridines

The reduction of the nitro groups of this compound leads to the formation of valuable building blocks: 3-acetoxy-2-amino-6-nitropyridine (a monoamino-substituted pyridine) and 3-acetoxy-2,6-diaminopyridine (a diamino-substituted pyridine).

The formation of the mono-amino derivative is achieved through the chemoselective strategies discussed previously. For example, the controlled use of reagents like sodium sulfide (B99878) or sodium hydrosulfite can facilitate the selective reduction of one nitro group in dinitrophenols, a principle that extends to dinitropyridines. wikipedia.org

For the exhaustive reduction to the diamino-substituted pyridine, more forcing conditions or less selective reagents are employed. Catalytic hydrogenation using catalysts like platinum(IV) oxide (PtO₂) or Raney nickel under a hydrogen atmosphere is a classic and effective method for the complete reduction of both nitro groups to amines. wikipedia.org Another common method involves the use of metal powders, such as iron, tin, or zinc, in an acidic medium (e.g., iron in refluxing acetic acid). wikipedia.org These methods are generally robust and lead to high yields of the corresponding dianiline derivative. The reduction proceeds through a six-electron transfer process for each nitro group, typically involving nitroso and hydroxylamino intermediates before the final amine is formed. nih.gov

Table 2: Reaction Pathways for the Formation of Amino-Substituted Pyridines

| Starting Material | Product | Reagents/Conditions | Outcome |

|---|---|---|---|

| This compound | 3-Acetoxy-2-amino-6-nitropyridine | Chemoselective reagents (e.g., B₂(OH)₄/4,4'-bipyridine) | Mono-reduction nih.govorganic-chemistry.org |

Electrophilic Reactivity and Dearomatization Studies

The pronounced electron deficiency of the this compound ring system makes it a prime candidate for dearomatization reactions. While typically susceptible to nucleophilic attack, its reactivity can also be compared to electrophilic species like nitroolefins in certain cycloaddition contexts. Both catalytic and photochemical methods offer pathways to disrupt the aromaticity of the pyridine core.

Potential for [3+2] Cycloaddition Reactions with Activated Olefins (Analogous to nitroolefins)

The [3+2] cycloaddition is a powerful tool in organic synthesis for constructing five-membered rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a 2π-electron component known as a dipolarophile. wikipedia.org Nitroolefins are well-established, electron-deficient dipolarophiles that readily react with various 1,3-dipoles. mdpi.com The C=C double bond in a nitroolefin is highly electrophilic due to the strong electron-withdrawing nature of the nitro group.

By analogy, the pyridine ring in this compound is exceptionally electron-poor due to the cumulative effect of the two nitro groups and the pyridine nitrogen atom. This activates the C=C bonds of the ring, particularly the C4=C5 bond, making them potentially reactive as 2π components in cycloaddition reactions, similar to the double bond in a nitroolefin. The reaction would be a formal [3+2] cycloaddition, leading to a dearomatized bicyclic product. The regioselectivity of such a reaction would be governed by frontier molecular orbital (FMO) theory; the dominant interaction would likely be between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dinitropyridine. wikipedia.org Given the low energy of the LUMO expected for this highly electron-deficient pyridine, it should behave as a strong electrophile in such cycloadditions. While direct examples involving this compound may be limited, the theoretical principle is sound and presents an intriguing avenue for synthetic exploration. mdpi.com

Photochemical and Catalytic Dearomatization Approaches for Pyridine Rings

Breaking the inherent stability of the aromatic pyridine ring can be achieved through either photochemical or catalytic activation. mdpi.com Direct photoexcitation of pyridine is difficult due to its high triplet energy. nih.gov However, modern photochemical methods can overcome this. One strategy involves the in-situ generation of 1-aminopyridinium ylides which, upon irradiation with UV light, can rearrange and dearomatize, leading to skeletal transformations such as the formation of 1,2-diazepines. researchgate.netchemrxiv.org Another approach uses visible-light-driven energy transfer catalysis to generate triplet diradical species from pyridines, which can then undergo novel rearrangements to form bicyclic structures. chinesechemsoc.org

Catalytic methods for pyridine dearomatization are more common and often rely on activating the pyridine ring towards nucleophilic attack. mdpi.com A frequent strategy involves forming an N-acylpyridinium salt in situ, which greatly enhances the electrophilicity of the ring and facilitates dearomatization. mdpi.com Transition-metal catalysis offers powerful and stereoselective routes. For instance, chiral copper hydride complexes can catalyze the C-C bond-forming dearomatization of pyridines with styrenes, leading to enantiomerically enriched 1,4-dihydropyridines. acs.org Similarly, ruthenium complexes have been used for the regioselective 1,4-hydroboration of pyridines. acs.orgnih.gov For a substrate as electron-poor as this compound, these catalytic dearomatization reactions might proceed under exceptionally mild conditions, potentially even without the need for N-activation, as the ring is already highly activated towards nucleophilic addition. nih.gov

Table 3: Selected Dearomatization Approaches for Pyridine Rings

| Method | Activation | Key Transformation |

|---|---|---|

| Photochemical Rearrangement | UV light, formation of 1-aminopyridinium ylide | Skeletal enlargement to 1,2-diazepines. researchgate.netchemrxiv.org |

| Energy Transfer Catalysis | Visible light, photosensitizer | Di-π-methane rearrangement to form bicyclic structures. chinesechemsoc.org |

| Catalytic C-C Bond Formation | Copper-hydride complex | 1,4-addition of styrenes to form 1,4-dihydropyridines. acs.org |

| Catalytic Hydroboration | Ruthenium complex, pinacol (B44631) borane | 1,4-hydroboration to form N-boryl-1,4-dihydropyridines. acs.orgnih.gov |

Computational and Theoretical Studies on 3 Acetoxy 2,6 Dinitropyridine

Electronic Structure and Molecular Conformation Calculations

Theoretical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties, which are key determinants of its reactivity and stability.

Application of Density Functional Theory (DFT) in Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry of molecules. This approach would be instrumental in determining the bond lengths, bond angles, and dihedral angles of 3-Acetoxy-2,6-dinitropyridine, offering a detailed picture of its most stable conformation. Such calculations would likely reveal the orientation of the acetoxy and nitro groups relative to the pyridine (B92270) ring, taking into account steric hindrance and electronic interactions.

Ab Initio Methods in Predicting Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics, are employed to predict a variety of electronic properties. For this compound, these methods could be used to calculate properties such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distributions. This information is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, including the identification of transient species and the energetic landscape of the reaction pathway.

Transition State Analysis and Energy Profiles for Key Transformations

By mapping the potential energy surface of a reaction, computational methods can identify transition state structures, which are the energetic maxima along the reaction coordinate. For reactions involving this compound, such as nucleophilic aromatic substitution, transition state analysis would provide critical information about the reaction mechanism and the activation energy required for the transformation to occur. This would allow for the construction of a detailed energy profile, illustrating the energy changes as the reaction progresses from reactants to products.

Prediction of Regioselectivity and Stereoselectivity in Substitution and Addition Reactions

The pyridine ring in this compound is electron-deficient due to the presence of the two nitro groups, making it susceptible to nucleophilic attack. Computational models can be used to predict the most likely sites of attack (regioselectivity) by analyzing the distribution of electron density and the energies of possible intermediates. rsc.org While general principles can suggest likely outcomes, specific calculations for this molecule would provide more precise predictions.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. A QSRR model for derivatives of this compound could be developed by correlating calculated molecular descriptors (such as electronic parameters, steric descriptors, and topological indices) with experimentally determined reaction rates or equilibrium constants. Such a model would be valuable for predicting the reactivity of new, related compounds without the need for extensive experimental work.

Correlation of Electronic Parameters with Observed Reactivity

The reactivity of aromatic compounds, including substituted pyridines, is intrinsically linked to their electronic structure. Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating various electronic parameters that correlate with experimentally observed reactivity. For nitropyridine derivatives, key electronic descriptors include frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP), and atomic charges.

The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. The introduction of two strongly electron-withdrawing nitro groups at the 2 and 6-positions significantly amplifies this electron deficiency. This effect is most pronounced at the carbon atoms ortho and para to the nitrogen, as well as the positions directly bonded to the nitro groups. This pronounced electrophilic character makes the 2,6-dinitropyridine (B1320792) ring highly susceptible to nucleophilic attack.

Computational studies on related nitropyridine compounds consistently show a low-lying Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a higher electron affinity, making the molecule a better electrophile. In the case of this compound, the LUMO is expected to be delocalized over the pyridine ring and the nitro groups, with significant coefficients on the carbon atoms at the 2, 4, and 6-positions. This distribution indicates that these sites are the most probable targets for nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For a molecule like this compound, the MEP would be characterized by intensely positive (electron-poor) regions around the pyridine ring, particularly near the nitro groups. Conversely, the oxygen atoms of the nitro and acetoxy groups would exhibit strongly negative potentials, indicating their role as potential sites for electrophilic interaction.

The correlation between these calculated electronic parameters and observed reactivity is well-established. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a more positive partial charge on a carbon atom and a larger LUMO coefficient at that position generally correlate with a faster reaction rate at that site.

Table 1: Illustrative Electronic Parameters of a Model Substituted Nitropyridine

| Parameter | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| LUMO Energy | Low | High susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Small | High chemical reactivity and polarizability |

| Electrostatic Potential at C4 | Highly Positive | Favorable site for nucleophilic addition |

| Mulliken Charge on C2/C6 | Positive | Activated towards nucleophilic substitution |

Note: The values in this table are illustrative and based on general principles of substituted nitropyridines, as specific data for this compound is not available.

Steric and Electronic Effects of Substituents on Reaction Pathways

The substituents on the pyridine ring—the two nitro groups and the acetoxy group—exert profound steric and electronic effects that dictate the feasible reaction pathways.

Electronic Effects:

Nitro Groups (-NO2): As powerful electron-withdrawing groups, the two nitro groups at the 2 and 6-positions are the primary activators of the pyridine ring towards nucleophilic attack. Through both inductive (-I) and resonance (-M) effects, they delocalize negative charge from the ring, stabilizing the Meisenheimer complex intermediate formed during SNAr reactions. This stabilization significantly lowers the activation energy for nucleophilic substitution.

Steric Effects:

The presence of substituents adjacent to the reaction center can sterically hinder the approach of a nucleophile. In this compound, the nitro group at the 2-position and the acetoxy group at the 3-position flank the C2 carbon. This steric crowding can influence the regioselectivity of a reaction. Studies on analogous 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can direct incoming nucleophiles towards the less hindered 6-position. researchgate.net

The acetoxy group, being larger than a hydrogen atom, will create some steric strain with the adjacent nitro group at the 2-position. This can potentially lead to a slight out-of-plane twisting of the nitro group, which could, in turn, slightly reduce its resonance-based electron-withdrawing capability.

The interplay of these steric and electronic effects determines the ultimate outcome of a chemical reaction. For example, in a potential nucleophilic aromatic substitution reaction, the strong electronic activation by the nitro groups would favor the reaction, but the steric hindrance around the 2-position might lead to a preference for substitution at the 4 or 6-positions, depending on the size of the nucleophile.

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reaction Pathways |

| Nitro (-NO2) | 2, 6 | Strong -I, -M (activating) | Moderate | Strongly activates the ring for nucleophilic attack, especially at C4. |

| Acetoxy (-OAc) | 3 | +M, -I (ambivalent) | Moderate to High | Can influence regioselectivity due to steric hindrance at C2. |

Applications of 3 Acetoxy 2,6 Dinitropyridine As a Chemical Synthon and in Materials Science

Utilization in the Construction of Advanced Organic Scaffolds

The strategic placement of functional groups on the pyridine (B92270) ring of 3-acetoxy-2,6-dinitropyridine makes it a versatile building block for the synthesis of elaborate organic molecules.

Heterocyclic compounds are a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials. Dinitropyridines, as a class of compounds, are recognized as promising precursors for more intricate heterocyclic systems. dntb.gov.ua The reactivity of the nitro groups and the potential for modification of the acetoxy group in this compound provide multiple avenues for constructing fused ring systems and highly substituted pyridines. For instance, the nitro groups can be reduced to amino groups, which can then participate in cyclization reactions to form new heterocyclic rings. This approach has been utilized in the synthesis of various biologically active molecules. nih.gov The development of multicomponent reactions involving nitropyridine derivatives further highlights their importance as intermediates in creating complex molecular architectures with potential biological activity. buketov.edu.kz

Beyond the realm of biologically active molecules, this compound serves as a precursor for a range of specialty chemicals. The synthesis of this compound typically involves the nitration of 3-hydroxypyridine (B118123) followed by acetylation. ontosight.ai The resulting dinitro compound can then be used in further synthetic transformations. For example, the nitro groups can be displaced by other functional groups through nucleophilic aromatic substitution, leading to a diverse array of substituted pyridines with tailored properties. These specialty chemicals find use in various industrial applications, although specific non-biological end-uses for derivatives of this compound are not extensively detailed in publicly available literature.

Role in Advanced Materials Science Research

The electronic properties conferred by the nitro groups, combined with the versatility of the pyridine core, make this compound an interesting candidate for research in materials science.

The presence of nitro groups significantly influences the electronic and optical properties of the pyridine ring, making derivatives of this compound potential components in the design of functional materials. ontosight.ai The electron-withdrawing nature of the nitro groups can lead to interesting photophysical behaviors, which are relevant for the development of dyes and other optical materials. While direct applications of this compound itself as a functional material are not widely reported, its role as an intermediate allows for the synthesis of pyridine-based materials with specific electronic and optical characteristics. ontosight.ai

The synthesis of high-performance materials often requires specialized building blocks that can impart desired properties to the final product. This compound can act as such an intermediate. ontosight.ai For instance, the transformation of the acetoxy group or the reduction of the nitro groups can provide reactive sites for polymerization or for grafting onto other material surfaces. The resulting materials could potentially exhibit enhanced thermal stability or specific electronic properties derived from the dinitropyridine core. Research in this area focuses on leveraging the unique chemical reactivity of this compound to create novel materials with advanced functionalities. researchgate.net

Catalytic Applications and Reagent Development

While direct catalytic applications of this compound are not prominent in the literature, its derivatives have been explored in the context of reagent development. For example, studies have investigated the hydrolysis of this compound catalyzed by bovine carbonic anhydrase. researchgate.net This research provides insights into enzyme kinetics and the interaction of small molecules with biological catalysts. The reaction follows Michaelis-Menten kinetics, and the study determined the kinetic parameters for this enzymatic hydrolysis. researchgate.net Such studies contribute to the broader understanding of enzyme function and can inform the design of new enzyme inhibitors or substrates.

| Parameter | Value | Reference |

| pH at inflection point (25.0°C) | 7.4 | researchgate.net |

| Ki for Acetazolamide inhibition (pH 7.47, 25.0°C) | 2.0 x 10-8 M | researchgate.net |

Potential as a Ligand in Metal-Catalyzed Transformations

There is currently no available scientific literature that describes the use of this compound as a ligand in metal-catalyzed transformations. While the broader class of pyridine derivatives is widely used to form complexes with metal ions for catalytic applications, specific studies involving the title compound in this role have not been identified. evitachem.comnih.gov The chelating properties of some pyridine derivatives have been explored, but data on this compound's ability to act as a ligand and its performance in catalytic systems are absent from the reviewed literature. nih.gov

Contribution to Novel Reagent Design in Organic Synthesis

Detailed research findings on the contribution of this compound to the design of novel reagents for organic synthesis are not present in the available literature. The compound is generally cited as a potential chemical intermediate. ontosight.aichembk.com However, specific examples or in-depth studies of its application as a uniquely designed synthon or reagent for particular synthetic transformations could not be found in the reviewed scientific papers and chemical databases. Research into related dinitropyridine compounds often focuses on their use in the synthesis of energetic materials or as precursors to other functionalized pyridines, rather than as standalone reagents with novel reactivity. google.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The current synthesis of 3-Acetoxy-2,6-dinitropyridine typically involves the acetylation of 3-hydroxypyridine (B118123) followed by nitration. ontosight.ai While effective, there is a significant opportunity to develop more sustainable and efficient synthetic routes. Future research will likely focus on several key areas:

Green Chemistry Approaches: Exploration of environmentally benign solvents and reagents to minimize the environmental impact of the synthesis. This could involve using biocatalysts or developing solvent-free reaction conditions.

Catalytic Methods: The development of novel catalysts could enhance reaction rates, improve yields, and increase the selectivity of the nitration step, a crucial part of the synthesis. rushim.ru This might include the use of solid acid catalysts or phase transfer catalysts to simplify purification processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Implementing flow chemistry for the synthesis of this compound could lead to higher throughput, improved safety, and more consistent product quality.

A comparative analysis of potential synthetic improvements is presented below:

| Methodology | Potential Advantages | Challenges |

| Green Solvents | Reduced environmental impact, improved worker safety. | Identifying effective and economically viable green solvents. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme stability and cost. |

| Novel Catalysts | Increased efficiency, easier separation. | Catalyst design and cost of development. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Initial setup costs and process optimization. |

Advanced Mechanistic Insights through Emerging Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and reactions of this compound is crucial for optimizing processes and predicting its behavior. Advanced analytical techniques are expected to play a pivotal role in this endeavor.

In-situ Spectroscopy: Techniques such as in-situ FT-IR and Raman spectroscopy can provide real-time information about the formation of intermediates and byproducts during the synthesis. This data is invaluable for elucidating reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can be employed to model the reaction mechanism at a molecular level. cdnsciencepub.comwisc.edu These studies can help to predict the most likely reaction pathways, identify transition states, and understand the electronic effects of the substituent groups. For instance, understanding the migration of the nitro group during the nitration of pyridine (B92270) derivatives is an area where computational studies have provided significant insights. ntnu.no

Advanced NMR Techniques: Two-dimensional NMR spectroscopy and other advanced NMR techniques can provide detailed structural information about the compound and its reaction products, aiding in the complete characterization of all species involved in the reaction.

Untapped Potential in Non-Prohibited Specialty Chemical and Material Applications

While its properties suggest potential in various fields, the full range of applications for this compound remains largely unexplored. Future research should focus on identifying and developing its use in non-prohibited specialty chemical and material applications. Given that this compound is not listed as a controlled substance, its potential can be freely investigated. dgft.gov.in

Pharmaceutical Intermediates: The pyridine scaffold is a common motif in many pharmaceuticals. nih.gov The unique substitution pattern of this compound makes it a potentially valuable intermediate in the synthesis of novel drug candidates.

Advanced Materials: The presence of nitro groups, known for their electron-withdrawing properties, suggests that this compound could be a building block for materials with interesting optical or electronic properties. ontosight.ai This could include applications in nonlinear optics, organic light-emitting diodes (OLEDs), or as a component in energetic materials. nih.gov

Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. rxweb-prd.com Research into the biological activity of derivatives of this compound could lead to the development of new herbicides, fungicides, or insecticides.

Exploration of Cascade Reactions and Multicomponent Transformations Involving this compound

Cascade reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency and atom economy. mdpi.com The reactive nature of the dinitropyridine ring system makes this compound an interesting candidate for such reactions.

Multicomponent Reactions (MCRs): Designing MCRs that incorporate this compound could lead to the rapid and efficient synthesis of complex molecular architectures. rsc.org This approach is particularly valuable in drug discovery and materials science for generating libraries of diverse compounds.

Domino Reactions: Investigating domino reactions initiated by the functional groups of this compound could unveil novel synthetic pathways to complex heterocyclic systems. For example, the nitro groups could participate in cyclization reactions or be transformed into other functional groups to trigger subsequent reactions. nih.gov

Dearomatization Reactions: The dearomatization of pyridine rings is a powerful strategy for accessing three-dimensional molecular structures from flat aromatic precursors. nih.govacs.org Exploring the dearomatization of this compound could open up new avenues for the synthesis of saturated nitrogen heterocycles, which are important scaffolds in medicinal chemistry.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, materials science, and beyond.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Acetoxy-2,6-dinitropyridine, and what mechanistic considerations govern their regioselectivity?

- Methodological Answer : The synthesis typically involves nitration of pyridine precursors followed by acetoxylation. For example, nitration of substituted pyridines (e.g., 3-hydroxypyridine) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce nitro groups at the 2- and 6-positions. Subsequent acetylation of the hydroxyl group using acetic anhydride or acetyl chloride yields the target compound. Mechanistically, regioselectivity is influenced by electronic effects (e.g., electron-donating groups directing nitration) and steric hindrance. Cross-validation via spectroscopic methods (IR, NMR) and X-ray crystallography is critical for confirming regiochemistry .

Q. Which analytical techniques are most effective for characterizing this compound and distinguishing positional isomers?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms substitution patterns (e.g., monoclinic crystal system with space group P2₁/n as seen in related nitropyridines ).

- ¹H/¹³C NMR : Identifies proton environments (e.g., deshielding effects from nitro groups) and carbon connectivity.

- IR spectroscopy : Detects functional groups (e.g., C=O stretch of acetoxy at ~1740 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹).

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

A multi-technique approach minimizes ambiguity in structural assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvation effects, crystal packing forces, or incomplete basis sets in computational models. To address this:

Refine computational parameters : Include solvent models (e.g., PCM) and optimize basis sets (e.g., B3LYP/6-311+G(d,p)).

Validate with experimental data : Compare calculated IR/NMR spectra with empirical results, prioritizing X-ray data for geometric validation .

Analyze intermolecular interactions : Use Hirshfeld surfaces to assess crystal packing influences on spectroscopic properties .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses involving nitration and acetoxylation?

- Methodological Answer :

- Stepwise nitration : Perform nitration at low temperatures (-10°C) to minimize byproducts. Use excess HNO₃ (2.5 equiv.) to ensure complete substitution .

- Protecting group strategy : Introduce acetyl groups post-nitration to avoid side reactions (e.g., nitro group reduction during acetylation).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product.

- Yield tracking : Monitor reaction progress via TLC and optimize stoichiometry using design-of-experiment (DoE) frameworks .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing nitro groups activate the pyridine ring toward nucleophilic attack but deactivate the acetoxy group for substitution.

- Steric hindrance : The 2,6-dinitro configuration creates a steric barrier, favoring reactions at the 4-position.

- Methodological investigation :

Kinetic studies : Compare reaction rates under varying temperatures and nucleophile concentrations.

Hammett analysis : Correlate substituent effects with reaction rates using σ values.

Computational modeling : Map electrostatic potential surfaces to predict reactive sites .

Notes

- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.

- For stability studies, conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 150–200°C for nitro compounds) and recommend storage at -20°C under inert atmosphere .

- Contradictions in data (e.g., spectral vs. crystallographic results) require systematic validation via redundancy in analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。